(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide
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Overview
Description
(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide is a quaternary ammonium compound with the molecular formula C22H44BrNO2 and a molecular weight of 434.49426 g/mol . It is known for its surfactant properties and is used in various applications due to its ability to form micelles and interact with biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide typically involves the quaternization of dimethyltetradecylamine with (2-bromoethyl)methacrylate. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving automated systems for recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Polymerization: The methacryloyloxy group can undergo free radical polymerization to form polymers with various applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Scientific Research Applications
(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis . This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- (2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium chloride
- (2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium iodide
- (2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium hydroxide
Uniqueness
(2-(Methacryloyloxy)ethyl)dimethyltetradecylammonium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity compared to its chloride, iodide, and hydroxide counterparts . The bromide ion also affects the compound’s interaction with biological membranes, potentially enhancing its antimicrobial efficacy .
Properties
CAS No. |
93963-45-2 |
---|---|
Molecular Formula |
C22H44BrNO2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-tetradecylazanium;bromide |
InChI |
InChI=1S/C22H44NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-23(4,5)19-20-25-22(24)21(2)3;/h2,6-20H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
RLXOMWVHDGMFGA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Origin of Product |
United States |
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